LY-364947

Catalog No.
S534073
CAS No.
396129-53-6
M.F
C17H12N4
M. Wt
272.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY-364947

CAS Number

396129-53-6

Product Name

LY-364947

IUPAC Name

4-(5-pyridin-2-yl-1H-pyrazol-4-yl)quinoline

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

InChI

InChI=1S/C17H12N4/c1-2-6-15-13(5-1)12(8-10-19-15)14-11-20-21-17(14)16-7-3-4-9-18-16/h1-11H,(H,20,21)

InChI Key

IBCXZJCWDGCXQT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CC=CC=N4

Solubility

Soluble in DMSO, not in water

Synonyms

LY364947; LY-364947l; LY 364947

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CC=CC=N4

Description

The exact mass of the compound 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline is 272.1062 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Transforming Growth Factor Beta Receptor 1 (TGF-β R1)

4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline, also known as LY364947, is a small molecule inhibitor of TGF-β receptor 1 (TGF-β R1) [, ]. TGF-β is a signaling protein involved in various cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of TGF-β signaling has been implicated in various diseases, including cancer, fibrosis, and autoimmune disorders [].

Studies have shown that LY364947 selectively inhibits TGF-β R1 with high potency, exhibiting an IC₅₀ (half maximal inhibitory concentration) value of 59 nM. This indicates that the compound can effectively block TGF-β signaling at low concentrations []. In comparison, LY364947 displays weaker inhibitory activity against other related kinases, such as TGF-β RII (IC₅₀ = 400 nM), p38 MAPK (IC₅₀ = 740 nM), and mixed lineage kinase-7 (MLK-7; IC₅₀ = 1,400 nM) []. This selectivity suggests that LY364947 may have fewer off-target effects compared to broad-spectrum kinase inhibitors.

Potential Therapeutic Applications

Due to its ability to inhibit TGF-β signaling, LY364947 has been explored as a potential therapeutic agent for various diseases where TGF-β plays a pathogenic role. These include:

  • Cancer: TGF-β signaling can promote tumor growth, invasion, and metastasis. Therefore, LY364947 is being investigated as a potential anti-cancer drug, either alone or in combination with other therapies [].
  • Fibrosis: TGF-β is a major driver of fibrosis, a condition characterized by excessive deposition of extracellular matrix proteins in organs. LY364947 may offer therapeutic benefit in various fibrotic diseases, such as liver fibrosis and pulmonary fibrosis [].
  • Autoimmune Disorders: TGF-β can suppress immune response. In some autoimmune diseases, however, excessive TGF-β signaling may contribute to the pathology. Therefore, LY364947 may be explored for the treatment of certain autoimmune conditions [].

LY-364947, also known as HTS466284, is a potent and selective inhibitor of transforming growth factor-beta receptor type I (TGFβR-I). It is characterized by its ability to competitively inhibit ATP binding, thus blocking the kinase activity of TGFβR-I. The compound has a molecular formula of C₁₇H₁₂N₄ and a molecular weight of 272.3 g/mol. Its CAS number is 396129-53-6, and it has shown significant promise in various biological studies related to cancer and fibrosis.

LY-364947 functions primarily through the inhibition of the TGFβ signaling pathway. In biochemical assays, it has demonstrated an IC50 value of 59 nM against TGFβR-I, indicating its strong potency in inhibiting this receptor's kinase activity. The compound also inhibits other kinases, including TGFβR-II (IC50: 0.4 μM) and casein kinase 1 delta (CK1δ) (IC50: 0.22 μM), showcasing a degree of selectivity within its inhibitory profile .

The mechanism of action involves the prevention of Smad protein phosphorylation, which is crucial for TGFβ-mediated signal transduction. Specifically, LY-364947 inhibits the phosphorylation of Smad2 and Smad3, thereby disrupting downstream signaling events that lead to processes such as epithelial-mesenchymal transition (EMT) in various cell types .

LY-364947 has been extensively studied for its biological activity in various models. In vitro studies have shown that it can prevent TGF-β-induced EMT in NMuMG cells at concentrations as low as 2 μM. Additionally, at a concentration of 3 μM, it induces the expression of lymphatic markers such as Prox1 and LYVE-1 in human dermal lymphatic endothelial cells (HDLECs) after 24 hours .

In vivo studies indicate that administration of LY-364947 enhances lymphangiogenesis in tumor tissues and chronic peritonitis models, suggesting its potential role in modulating lymphatic function during pathological conditions .

LY-364947 is primarily utilized in research settings to investigate the role of TGFβ signaling in various diseases, including cancer and fibrotic disorders. Its application extends to:

  • Cancer Research: Studying the effects on tumor growth and metastasis.
  • Fibrosis Studies: Exploring therapeutic avenues for fibrotic diseases by modulating TGFβ signaling.
  • Lymphangiogenesis: Investigating its effects on lymphatic system development and function.

Due to its specificity for TGFβR-I, LY-364947 serves as a valuable tool for dissecting the complexities of TGFβ-mediated pathways in cellular biology .

Interaction studies involving LY-364947 have focused on its effects on various cellular pathways influenced by TGFβ signaling. The compound has been shown to alter levels of phosphorylated Akt and nuclear Foxo3a in leukemia-initiating cells, indicating cross-talk between different signaling pathways when TGFβR-I is inhibited . Furthermore, it has been reported to inhibit colony-forming abilities in leukemia models when co-cultured with stromal cells, highlighting its potential therapeutic implications in hematological malignancies .

Several compounds share structural or functional similarities with LY-364947, particularly those targeting the TGFβ signaling pathway or related kinases. Here are some notable examples:

Compound NameTargetIC50 (nM)Unique Features
SB431542TGFβR-I20Selective inhibitor with broad applications in cancer research.
GalunisertibTGFβR-I100Used in clinical trials for liver cancer; less selective than LY-364947.
SD208TGFβR-I20Known for its use in preclinical models; similar mechanism but different pharmacokinetics.
A83-01ALK5 (TGFβR-I)100Often used in embryonic stem cell research; affects differentiation pathways.

LY-364947 is unique due to its high selectivity for TGFβR-I compared to other compounds listed above, which may exhibit broader kinase inhibition profiles or lower potency against the same target . This specificity makes LY-364947 particularly valuable for research focused on delineating the roles of TGFβ signaling without significant off-target effects.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

272.106196400 g/mol

Monoisotopic Mass

272.106196400 g/mol

Heavy Atom Count

21

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Wikipedia

TGF-beta RI kinase inhibitor

Dates

Modify: 2023-08-15
1: Hayata T, Ezura Y, Asashima M, Nishinakamura R, Noda M. Dullard/Ctdnep1 Regulates Endochondral Ossification via Suppression of TGF-ß Signaling. J Bone Miner Res. 2014 Aug 22. doi: 10.1002/jbmr.2343. [Epub ahead of print] PubMed PMID: 25155999.
2: Nassar K, Grisanti S, Tura A, Lüke J, Lüke M, Soliman M, Grisanti S. A TGF-β receptor 1 inhibitor for prevention of proliferative vitreoretinopathy. Exp Eye Res. 2014 Jun;123:72-86. doi: 10.1016/j.exer.2014.04.006. Epub 2014 Apr 15. PubMed PMID: 24742493.
3: Jaskova K, Pavlovicova M, Cagalinec M, Lacinova L, Jurkovicova D. TGFβ1 downregulates neurite outgrowth, expression of Ca2+ transporters, and mitochondrial dynamics of in vitro cerebellar granule cells. Neuroreport. 2014 Mar 26;25(5):340-6. doi: 10.1097/WNR.0000000000000106. PubMed PMID: 24535220.
4: Bansal SS, Celia C, Ferrati S, Zabre E, Ferrari M, Palapattu G, Grattoni A. Validated RP-HPLC method for the simultaneous analysis of gemcitabine and LY-364947 in liposomal formulations. Curr Drug Targets. 2013 Aug;14(9):1061-9. PubMed PMID: 23721184.
5: van Beuge MM, Prakash J, Lacombe M, Post E, Reker-Smit C, Beljaars L, Poelstra K. Enhanced effectivity of an ALK5-inhibitor after cell-specific delivery to hepatic stellate cells in mice with liver injury. PLoS One. 2013;8(2):e56442. doi: 10.1371/journal.pone.0056442. Epub 2013 Feb 18. PubMed PMID: 23441194; PubMed Central PMCID: PMC3575413.
6: Ueda K, Nakahara T, Mori A, Sakamoto K, Ishii K. Protective effects of TGF-β inhibitors in a rat model of NMDA-induced retinal degeneration. Eur J Pharmacol. 2013 Jan 15;699(1-3):188-93. doi: 10.1016/j.ejphar.2012.11.054. Epub 2012 Dec 7. PubMed PMID: 23220705.
7: Xu H, Yang F, Sun Y, Yuan Y, Cheng H, Wei Z, Li S, Cheng T, Brann D, Wang R. A new antifibrotic target of Ac-SDKP: inhibition of myofibroblast differentiation in rat lung with silicosis. PLoS One. 2012;7(7):e40301. doi: 10.1371/journal.pone.0040301. Epub 2012 Jul 3. PubMed PMID: 22802960; PubMed Central PMCID: PMC3389005.
8: Balzarini P, Benetti A, Invernici G, Cristini S, Zicari S, Caruso A, Gatta LB, Berenzi A, Imberti L, Zanotti C, Portolani N, Giulini SM, Ferrari M, Ciusani E, Navone SE, Canazza A, Parati EA, Alessandri G. Transforming growth factor-beta1 induces microvascular abnormalities through a down-modulation of neural cell adhesion molecule in human hepatocellular carcinoma. Lab Invest. 2012 Sep;92(9):1297-309. doi: 10.1038/labinvest.2012.94. Epub 2012 Jun 25. PubMed PMID: 22732936.
9: Hardee ME, Marciscano AE, Medina-Ramirez CM, Zagzag D, Narayana A, Lonning SM, Barcellos-Hoff MH. Resistance of glioblastoma-initiating cells to radiation mediated by the tumor microenvironment can be abolished by inhibiting transforming growth factor-β. Cancer Res. 2012 Aug 15;72(16):4119-29. doi: 10.1158/0008-5472.CAN-12-0546. Epub 2012 Jun 12. PubMed PMID: 22693253; PubMed Central PMCID: PMC3538149.
10: Singh V, Agrawal V, Santhiago MR, Wilson SE. Stromal fibroblast-bone marrow-derived cell interactions: implications for myofibroblast development in the cornea. Exp Eye Res. 2012 May;98:1-8. doi: 10.1016/j.exer.2012.03.006. Epub 2012 Mar 23. PubMed PMID: 22465408; PubMed Central PMCID: PMC3340470.
11: Suzuki Y, Ito Y, Mizuno M, Kinashi H, Sawai A, Noda Y, Mizuno T, Shimizu H, Fujita Y, Matsui K, Maruyama S, Imai E, Matsuo S, Takei Y. Transforming growth factor-β induces vascular endothelial growth factor-C expression leading to lymphangiogenesis in rat unilateral ureteral obstruction. Kidney Int. 2012 May;81(9):865-79. doi: 10.1038/ki.2011.464. Epub 2012 Jan 18. PubMed PMID: 22258325.
12: Dhasarathy A, Phadke D, Mav D, Shah RR, Wade PA. The transcription factors Snail and Slug activate the transforming growth factor-beta signaling pathway in breast cancer. PLoS One. 2011;6(10):e26514. doi: 10.1371/journal.pone.0026514. Epub 2011 Oct 20. PubMed PMID: 22028892; PubMed Central PMCID: PMC3197668.
13: Cabral H, Matsumoto Y, Mizuno K, Chen Q, Murakami M, Kimura M, Terada Y, Kano MR, Miyazono K, Uesaka M, Nishiyama N, Kataoka K. Accumulation of sub-100 nm polymeric micelles in poorly permeable tumours depends on size. Nat Nanotechnol. 2011 Oct 23;6(12):815-23. doi: 10.1038/nnano.2011.166. PubMed PMID: 22020122.
14: Vogt J, Traynor R, Sapkota GP. The specificities of small molecule inhibitors of the TGFß and BMP pathways. Cell Signal. 2011 Nov;23(11):1831-42. doi: 10.1016/j.cellsig.2011.06.019. Epub 2011 Jun 29. PubMed PMID: 21740966.
15: Gauger KJ, Chenausky KL, Murray ME, Schneider SS. SFRP1 reduction results in an increased sensitivity to TGF-β signaling. BMC Cancer. 2011 Feb 8;11:59. doi: 10.1186/1471-2407-11-59. PubMed PMID: 21303533; PubMed Central PMCID: PMC3041779.
16: Yoshioka N, Kimura-Kuroda J, Saito T, Kawamura K, Hisanaga S, Kawano H. Small molecule inhibitor of type I transforming growth factor-β receptor kinase ameliorates the inhibitory milieu in injured brain and promotes regeneration of nigrostriatal dopaminergic axons. J Neurosci Res. 2011 Mar;89(3):381-93. doi: 10.1002/jnr.22552. Epub 2010 Dec 22. PubMed PMID: 21259325.
17: Kimura-Kuroda J, Teng X, Komuta Y, Yoshioka N, Sango K, Kawamura K, Raisman G, Kawano H. An in vitro model of the inhibition of axon growth in the lesion scar formed after central nervous system injury. Mol Cell Neurosci. 2010 Feb;43(2):177-87. doi: 10.1016/j.mcn.2009.10.008. Epub 2009 Nov 6. PubMed PMID: 19897043.
18: Kano MR, Komuta Y, Iwata C, Oka M, Shirai YT, Morishita Y, Ouchi Y, Kataoka K, Miyazono K. Comparison of the effects of the kinase inhibitors imatinib, sorafenib, and transforming growth factor-beta receptor inhibitor on extravasation of nanoparticles from neovasculature. Cancer Sci. 2009 Jan;100(1):173-80. doi: 10.1111/j.1349-7006.2008.01003.x. Epub 2008 Nov 24. PubMed PMID: 19037999.
19: Fretz MM, Dolman ME, Lacombe M, Prakash J, Nguyen TQ, Goldschmeding R, Pato J, Storm G, Hennink WE, Kok RJ. Intervention in growth factor activated signaling pathways by renally targeted kinase inhibitors. J Control Release. 2008 Dec 18;132(3):200-7. doi: 10.1016/j.jconrel.2008.08.013. Epub 2008 Aug 27. PubMed PMID: 18793687.
20: Kano MR, Bae Y, Iwata C, Morishita Y, Yashiro M, Oka M, Fujii T, Komuro A, Kiyono K, Kaminishi M, Hirakawa K, Ouchi Y, Nishiyama N, Kataoka K, Miyazono K. Improvement of cancer-targeting therapy, using nanocarriers for intractable solid tumors by inhibition of TGF-beta signaling. Proc Natl Acad Sci U S A. 2007 Feb 27;104(9):3460-5. Epub 2007 Feb 16. PubMed PMID: 17307870; PubMed Central PMCID: PMC1800736.

Explore Compound Types